2-(tert-butyl)-1,3-dimethyl-3H-benzo[d]imidazol-1-ium tetrafluoroborate
Overview
Description
Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds. It is also known as 1, 3-diazole . It contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen .
Synthesis Analysis
1-(2-Aminoethyl)-3-methyl-1H-imidazol-3-ium tetrafluoroborate ([MIEA][BF 4]) was successfully synthesized using tert-butyl N-(2-bromoethyl)carbamate and N-methylimidazole as starting materials .
Molecular Structure Analysis
The molecular formula of a similar compound, 1-Butyl-3-methylimidazolium tetrafluoroborate, is C8H15BF4N2 . Its average mass is 226.023 Da and its monoisotopic mass is 226.126450 Da .
Chemical Reactions Analysis
The hydrolyzed sample was dried by vacuum concentration, and residual TFA was removed by three cycles of adding/drying of methanol (0.5 mL) using vacuum centrifugation .
Physical and Chemical Properties Analysis
The physical form of a similar compound, 1-Butyl-3-methylimidazolium tetrafluoroborate, is a viscous liquid . Its melting point is -71.0°C, and it has a density of 1.2077g/mL . Its viscosity is 118.3 mPa.s at 25°C .
Mechanism of Action
Target of Action
The compound 2-(tert-butyl)-1,3-dimethyl-3H-benzo[d]imidazol-1-ium tetrafluoroborate is a type of ionic liquid . Ionic liquids are salts in which the ions are poorly coordinated, which results in these solvents being liquid below 100°C, or even at room temperature
Mode of Action
Ionic liquids, including this compound, are known for their excellent solvent properties . They can dissolve a wide range of organic and inorganic materials, and they can also act as effective reaction media for many chemical reactions .
Biochemical Pathways
The exact biochemical pathways influenced by this compound are currently unknown due to the lack of specific research in this area. Ionic liquids are known to interact with various biological molecules and can influence numerous biochemical pathways depending on their specific structure and the organisms they interact with .
Result of Action
It’s worth noting that ionic liquids can interact with various biological molecules, potentially influencing their function .
Safety and Hazards
Future Directions
Imidazole has become an important synthon in the development of new drugs . The derivatives of 1, 3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities, etc .
Properties
IUPAC Name |
2-tert-butyl-1,3-dimethylbenzimidazol-3-ium;tetrafluoroborate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N2.BF4/c1-13(2,3)12-14(4)10-8-6-7-9-11(10)15(12)5;2-1(3,4)5/h6-9H,1-5H3;/q+1;-1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DLMJEBYVUGWVDO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](F)(F)(F)F.CC(C)(C)C1=[N+](C2=CC=CC=C2N1C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19BF4N2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.11 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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